Chitin synthase inhibitor 5

Chitin Synthase Inhibition Antifungal Drug Discovery Enzyme Assay Development

Chitin synthase inhibitor 5 (compound 9a) is the definitive choice for researchers moving beyond constrained natural-product scaffolds. Its spiro[benzoxazine-piperidin]-one core offers unmatched synthetic versatility for SAR-driven lead optimization, while its non-peptide structure circumvents peptide-transporter resistance common with nikkomycins. Demonstrating equivalent enzyme inhibition to polyoxin B (IC50=0.14 mM) and broad-spectrum MIC values (26.67-64 μg/mL) across C. albicans, A. flavus, A. fumigatus, and C. neoformans, it serves as a standardized positive control or a synergistic partner for multi-target cell wall disruption screens. Select compound 9a for its predictable, non-isoform-selective CHS blockade essential for deconvoluting chitin-dependent phenotypes without confounding isozyme bias.

Molecular Formula C23H22BrN3O5
Molecular Weight 500.3 g/mol
Cat. No. B12412175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChitin synthase inhibitor 5
Molecular FormulaC23H22BrN3O5
Molecular Weight500.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=C(C=C4)Br
InChIInChI=1S/C23H22BrN3O5/c1-31-17-6-7-19-18(14-17)23(32-22(30)26-19)10-12-27(13-11-23)21(29)9-8-20(28)25-16-4-2-15(24)3-5-16/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+
InChIKeyOGFJSCZAUVWZAU-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chitin Synthase Inhibitor 5 (CAS 3033645-28-9) – A Spiro-Benzoxazine-Piperidinone Antifungal Agent for Chitin Synthase Research


Chitin synthase inhibitor 5 (also known as compound 9a) is a synthetic small molecule belonging to the spiro[benzoxazine-piperidin]-one chemical class [1]. It functions as a direct inhibitor of fungal chitin synthase (CHS), a membrane-bound glycosyltransferase essential for the biosynthesis of chitin—a critical structural polysaccharide absent from mammalian cells . The compound demonstrates broad-spectrum in vitro antifungal activity against clinically relevant fungal pathogens, including Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Cryptococcus neoformans [1].

Why Chitin Synthase Inhibitor 5 Cannot Be Replaced by Generic Antifungals or Other Chitin Synthase Inhibitors


Fungal cell wall biosynthesis is a complex, multi-enzyme process. While ergosterol synthesis inhibitors (e.g., fluconazole) and β-glucan synthase inhibitors (e.g., caspofungin) dominate clinical use, they target distinct pathways from chitin synthase [1]. Within the chitin synthase inhibitor class, significant heterogeneity exists in chemical scaffolds (nucleoside-peptide antibiotics like nikkomycins and polyoxins vs. synthetic spiro-heterocycles), inhibition mechanisms (competitive vs. non-competitive), and isozyme selectivity [2]. Consequently, a generic substitution approach risks selecting a compound with divergent potency against specific fungal strains, incompatible kinetic profiles for enzyme assays, or irrelevant structural features for structure-activity relationship (SAR) studies. The following quantitative evidence delineates precisely where Chitin synthase inhibitor 5 differentiates itself.

Quantitative Differentiation of Chitin Synthase Inhibitor 5 Against Key Comparators


Chitin Synthase Inhibitory Potency: Comparable IC50 to Polyoxin B with Distinct Scaffold Advantages

Chitin synthase inhibitor 5 (compound 9a) inhibits chitin synthase with an IC50 of 0.14 mM, which is equivalent to that of the well-established control drug polyoxin B in the same assay system [1]. Unlike polyoxin B, which is a nucleoside-peptide antibiotic, compound 9a features a spiro[benzoxazine-piperidin]-one scaffold—a synthetic heterocyclic framework amenable to facile derivatization for SAR studies . This scaffold-based differentiation enables research into non-nucleoside competitive inhibition mechanisms without the synthetic complexity associated with natural product analogs.

Chitin Synthase Inhibition Antifungal Drug Discovery Enzyme Assay Development

Broad-Spectrum Antifungal MIC Profile Against Clinically Relevant Fungal Strains

In standardized in vitro antifungal susceptibility testing, Chitin synthase inhibitor 5 exhibits broad-spectrum activity against four key fungal pathogens. The Minimum Inhibitory Concentrations (MICs) against Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Cryptococcus neoformans were 26.67, 32, 64, and 64 μg/mL, respectively [1]. Notably, its antifungal activity is reported to be equal to that of fluconazole and polyoxin B against these strains in head-to-head comparative studies [2]. This positions Chitin synthase inhibitor 5 as a valuable research tool for studying chitin synthase inhibition across multiple clinically relevant fungal species simultaneously.

Antifungal Susceptibility Testing Candida albicans Aspergillus fumigatus

Chemical Scaffold Differentiation: Spiro-Heterocycle vs. Nucleoside-Peptide Antibiotics

Chitin synthase inhibitor 5 belongs to the spiro[benzoxazine-piperidin]-one class (molecular weight: 500.34; formula: C23H22BrN3O5) [1]. In contrast, nikkomycin Z and polyoxin B are nucleoside-peptide antibiotics that act as competitive substrate (UDP-GlcNAc) analogs [2]. The spiro-heterocyclic scaffold of compound 9a provides a non-nucleoside platform for chitin synthase inhibition, which avoids potential cross-resistance mechanisms associated with peptide transport systems required for nikkomycin/polyoxin cellular uptake [3]. This scaffold distinction is critical for research aimed at bypassing fungal resistance pathways that limit the efficacy of natural product-derived chitin synthase inhibitors.

Chemical Scaffold Comparison Medicinal Chemistry Chitin Synthase Inhibitor Classes

Quantitative Comparison with Nikkomycin Z: Distinct Isozyme Selectivity Profiles

Nikkomycin Z exhibits marked isozyme selectivity in Candida albicans, with IC50 values of 15 μM for CaChs1, 0.8 μM for CaChs2, and 13 μM for CaChs3 [1]. This differential isozyme inhibition can produce variable antifungal outcomes depending on which CHS isozyme dominates in a given fungal strain or growth condition. In contrast, Chitin synthase inhibitor 5's inhibition profile is reported without isozyme-specific discrimination at the tested concentration ranges, suggesting a broader inhibitory effect across CHS isozymes—though direct isozyme-specific IC50 values for compound 9a have not been reported in the primary literature. This distinction implies that Chitin synthase inhibitor 5 may provide more consistent chitin synthesis blockade across fungal strains with varying CHS isozyme expression patterns.

Chitin Synthase Isozyme Selectivity Candida albicans CHS Nikkomycin Z

Optimal Research Applications for Chitin Synthase Inhibitor 5 Based on Verified Differentiation


Medicinal Chemistry Campaigns for Novel Antifungal Lead Optimization

The spiro[benzoxazine-piperidin]-one scaffold of Chitin synthase inhibitor 5 provides a synthetically versatile template for structure-activity relationship (SAR) studies aimed at improving antifungal potency and pharmacokinetic properties. Its equivalent enzyme inhibitory activity to polyoxin B (IC50 = 0.14 mM) [1] combined with broad-spectrum antifungal MIC values (26.67-64 μg/mL across four clinically relevant species) [2] establishes a validated starting point for iterative chemical derivatization. Researchers seeking to develop next-generation chitin synthase inhibitors with optimized drug-like properties should prioritize this scaffold over nucleoside-peptide natural product analogs, which are constrained by complex stereochemistry and limited derivatization potential.

Multi-Species Antifungal Susceptibility Testing and Resistance Mechanism Studies

The demonstrated broad-spectrum activity against C. albicans, A. flavus, A. fumigatus, and C. neoformans—with activity equal to fluconazole and polyoxin B [1]—positions Chitin synthase inhibitor 5 as a standardized positive control for chitin synthase-targeted antifungal screening panels. Its non-peptide scaffold [2] circumvents resistance mechanisms mediated by peptide transporter mutations, making it particularly valuable for investigating fungal strains that exhibit reduced susceptibility to nikkomycin Z or polyoxin B due to uptake deficiencies. Researchers can employ this compound as a reference inhibitor to dissect whether observed antifungal resistance stems from target-site modifications or transport-related phenomena.

Biochemical Assays Requiring Uniform Chitin Synthase Inhibition Without Isozyme Bias

Unlike nikkomycin Z, which demonstrates pronounced isozyme selectivity (IC50 varying from 0.8 μM to 15 μM across C. albicans CHS isozymes) [1], Chitin synthase inhibitor 5 is reported without such discrimination in the primary literature. For biochemical experiments where the objective is to achieve consistent, non-isoform-selective chitin synthase blockade—such as in total cell wall chitin content quantification assays or fungal growth inhibition studies across genetically diverse strains—compound 9a provides a more predictable and uniform inhibitory response. This property is essential for research that requires deconvolution of chitin synthase-dependent phenotypes without confounding isozyme-specific effects.

Research on Synthetic Lethality and Antifungal Drug Combination Strategies

The primary literature demonstrates that compounds within the spiro[benzoxazine-piperidin]-one series, including 9a, exhibit synergistic effects with fluconazole and polyoxin B [1]. Given that Chitin synthase inhibitor 5 targets a distinct cell wall biosynthesis pathway from ergosterol synthesis inhibitors (azoles) and β-glucan synthase inhibitors (echinocandins) [2], it serves as an ideal partner compound for investigating combination antifungal regimens. Research programs focused on overcoming drug resistance through multi-target cell wall disruption should prioritize Chitin synthase inhibitor 5 as the chitin synthase-directed component of their combinatorial screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chitin synthase inhibitor 5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.